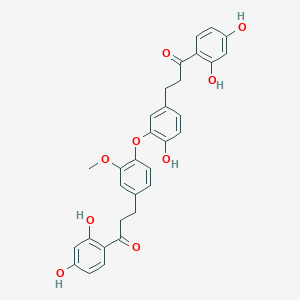
Verbenachalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verbenachalcone, also known as this compound, is a useful research compound. Its molecular formula is C31H28O9 and its molecular weight is 544.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Verbenachalcone
This compound is a dimeric dihydrochalcone derived from the plant Verbena littoralis. This compound has garnered interest in scientific research due to its potential neuroprotective properties and ability to enhance nerve growth factor (NGF)-induced neurite outgrowth. The structure of this compound has been elucidated through spectral data, revealing significant pharmacological activities that could be harnessed for therapeutic applications.
Neuroprotective Effects
This compound has been primarily studied for its neuroprotective properties, particularly its ability to promote neurite outgrowth in neuronal cells.
- Nerve Growth Factor Potentiation : Research indicates that this compound significantly enhances NGF-mediated neurite outgrowth in PC12D cells, a model for neuronal differentiation. This effect was first documented by Li et al. (2001), who demonstrated that the compound could enhance neurite outgrowth through mechanisms involving the activation of signaling pathways associated with NGF action .
- Synthetic Analog Development : To improve the efficacy and stability of this compound, researchers have synthesized analogs, such as C278, which incorporates trifluoromethyl substitutions. These modifications have shown enhanced biological activity, promoting NGF-induced neurite outgrowth and cell viability in various neuronal models .
Sirtuin Inhibition
Recent studies have explored the potential of this compound and its analogs as inhibitors of sirtuins, a class of proteins involved in cellular regulation and linked to various diseases.
- Virtual Screening and Experimental Validation : A study combined virtual screening with experimental assays to identify modulators of sirtuin 1 and sirtuin 2. While this compound itself was not directly identified as a sirtuin inhibitor, its structural relatives demonstrated promising activity against these targets, suggesting potential avenues for further research into its derivatives .
Antioxidant Properties
This compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Mechanisms of Action : The compound has been shown to enhance the activity of antioxidant enzymes in cellular models, contributing to its protective effects against oxidative damage. This property may be particularly beneficial in neurodegenerative conditions where oxidative stress plays a significant role .
Case Study 1: Enhancement of Neurite Outgrowth
Study Overview : The original study by Li et al. (2001) established the groundwork for understanding the neuroprotective effects of this compound.
- Methodology : PC12D cells were treated with varying concentrations of this compound alongside NGF.
- Findings : A significant increase in neurite outgrowth was observed, indicating that this compound acts as a potent enhancer of NGF activity.
Case Study 2: Development of Trifluoromethyl Analog C278
Study Overview : A subsequent study focused on synthesizing C278 to investigate whether fluorination could enhance the biological activity of this compound.
Propiedades
Fórmula molecular |
C31H28O9 |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)-3-[3-[4-[3-(2,4-dihydroxyphenyl)-3-oxopropyl]-2-methoxyphenoxy]-4-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C31H28O9/c1-39-31-15-19(3-11-25(35)23-9-7-21(33)17-28(23)38)5-13-29(31)40-30-14-18(4-12-26(30)36)2-10-24(34)22-8-6-20(32)16-27(22)37/h4-9,12-17,32-33,36-38H,2-3,10-11H2,1H3 |
Clave InChI |
IBCUKCLBAVTGLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2)O)O)OC3=C(C=CC(=C3)CCC(=O)C4=C(C=C(C=C4)O)O)O |
Sinónimos |
4,2',4',2' '',4' ''-pentahydroxy-3' '-methoxy-3-O-4' '-tetrahydrobichalcone verbenachalcone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















